![molecular formula C23H15ClF3N3O2 B2528429 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone CAS No. 338961-95-8](/img/structure/B2528429.png)

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

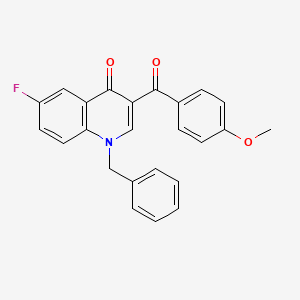

The compound appears to be a complex organic molecule that includes an anthracene moiety, which is a well-known polycyclic aromatic hydrocarbon, as well as a hydrazone component. Anthracene derivatives are known for their diverse applications, including in material science and pharmaceuticals, due to their unique photophysical properties. Hydrazones, on the other hand, are organic compounds that typically result from the reaction of hydrazines with aldehydes or ketones, and they are often used in various chemical syntheses due to their versatility.

Synthesis Analysis

The synthesis of related anthracene derivatives has been reported in the literature. For instance, a method for synthesizing 2-benzylbenzaldehyde derivatives involves a C(sp(3))-H activation process where acetohydrazone acts as a transient directing group . Although the compound of interest is not directly mentioned, this method could potentially be adapted for its synthesis by incorporating the appropriate hydrazone and anthracene precursors.

Molecular Structure Analysis

Anthracene derivatives exhibit interesting structural characteristics. For example, in the case of 9,10-diphenyl-9,10-epidioxyanthracene, the phenyl rings are approximately orthogonal to the anthracene moiety, which can influence the molecule's overall conformation and reactivity . Such structural features are crucial in determining the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of anthracene derivatives can be quite varied. For example, dioxane-type (9'-anthracenyl)methylene acetal of sugars can undergo regioselective hydrogenolysis and partial hydrogenation, leading to different reaction products depending on the conditions and the configuration of the acetalic carbon . These reactions highlight the potential for diverse chemical transformations involving anthracene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, intramolecular C-H...O interactions can lead to the formation of stable conformations, as seen in certain crystal structures . Additionally, the presence of substituents such as hydrazone groups can further modify these properties, potentially leading to applications in drug design due to biological activity .

Applications De Recherche Scientifique

Polymerization of Higher Aldehydes

Research on the polymerization of substituted aldehydes, including higher aliphatic aldehydes and haloaldehydes, has shown that these compounds have potential practical applications due to their unique properties. The study by Kubisa et al. (1980) discusses the mechanisms of polymerization and the properties of resulting polymers, hinting at future applications in materials science (Kubisa et al., 1980).

Alcohol Metabolism and Toxicity

Yu et al. (2009) explored the characteristics of aldehyde dehydrogenase 2 (Aldh2) knockout mice, revealing the enzyme's critical role in metabolizing acetaldehyde, a known carcinogen. This research highlights the impact of genetic variations on susceptibility to alcohol and acetaldehyde-induced toxicity (Yu et al., 2009).

Acetaldehyde and Parkinsonism

The work by Vaglini et al. (2013) investigates the relationship between acetaldehyde (ACE) and parkinsonism, particularly focusing on the role of the CYP450 2E1 enzyme in the toxicity of ACE. Their findings suggest that ACE may enhance susceptibility to parkinsonism through interactions with this enzyme, indicating a possible avenue for understanding environmental factors in Parkinson's disease (Vaglini et al., 2013).

Genetic Polymorphism in Ethanol Metabolism

Quertemont (2004) reviewed the role of acetaldehyde in ethanol's pharmacological and behavioral effects, including its contribution to alcohol abuse and alcoholism. This work suggests that genetic polymorphisms in enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, influence alcohol consumption habits and the risk of abuse (Quertemont, 2004).

Gas-phase Formation of Acetaldehyde

Vazart et al. (2020) provided a comprehensive review of gas-phase formation routes for acetaldehyde, an important interstellar molecule. Their theoretical computations and review of literature suggest efficient formation pathways, highlighting the role of acetaldehyde in astrochemistry (Vazart et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]ethyl]anthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF3N3O2/c1-30(22-19(24)11-14(12-28-22)23(25,26)27)29-9-8-13-6-7-17-18(10-13)21(32)16-5-3-2-4-15(16)20(17)31/h2-7,9-12H,8H2,1H3/b29-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNJHTCQDZDAFP-GESPGMLMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)

![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)

![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2528358.png)

![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)

![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)

![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)